molecular formula C15H16O B044910 Deterrol CAS No. 113393-59-2

Deterrol

Cat. No. B044910
M. Wt: 212.29 g/mol
InChI Key: UELYVRHCROBZCL-UHFFFAOYSA-N
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Description

Deterrol, or Tolterodine Tartrate, is a muscarinic receptor antagonist used to treat overactive bladder with urinary incontinence, urgency, and frequency . The active moiety, tolterodine, is a muscarinic receptor antagonist . The chemical name of tolterodine tartrate is ®-2- [3- [bis (1-methylethyl)-amino]1-phenylpropyl]-4-methylphenol [R- (R*,R*)]-2,3dihydroxybutanedioate (1:1) (salt) .


Molecular Structure Analysis

Tolterodine Tartrate is a white, crystalline powder . The empirical formula of tolterodine tartrate is C26H37NO7, and its molecular weight is 475.6 . The pKa value is 9.87 and the solubility in water is 12 mg/mL . It is soluble in methanol, slightly soluble in ethanol, and practically insoluble in toluene .


Physical And Chemical Properties Analysis

Tolterodine Tartrate is a white, crystalline powder . The pKa value is 9.87 and the solubility in water is 12 mg/mL . It is soluble in methanol, slightly soluble in ethanol, and practically insoluble in toluene .

Scientific Research Applications

  • Biological Activities of Deterrol : Deterrol, identified as a sesquiterpene alcohol, has demonstrated weak antibacterial activity and moderate cytotoxic activity. This finding suggests potential applications in areas where these properties are beneficial, such as in the development of antimicrobial agents or in cancer research (Anke, Bergendorff, & Sterner, 1989).

  • Applications in Cybersecurity Research : While not directly related to the chemical properties of Deterrol, the DETER project and DETERLab have been instrumental in developing experimental infrastructure and scientifically rigorous frameworks for cybersecurity research. These projects support the advancement of next-generation information security technologies (Sniderman, 2017).

  • Use in Detergent Manufacture : Chemicals such as allyl acetate, allyl alcohol, and acrolein, which are used in the manufacture of detergents, plastics, pharmaceuticals, and other chemicals, indicate a broader scope of industrial applications in which Deterrol-related compounds might be involved (Irwin, 2006).

  • Influence on Sterol Synthesis in Yeast : Research has shown that detergents like Triton X-100 can activate certain enzymes while inhibiting others in yeast, indicating a potential for Deterrol in biochemical research or biotechnological applications (Hata, Nishino, Ariga, & Katsuki, 1982).

  • Detergent Solubilization of Lipid Bilayers : The study of detergent solubilization, including the balance of forces in the process, is crucial in understanding how detergents like Deterrol interact with lipid bilayers. This has implications in biochemistry and cell biology (Lichtenberg, Ahyayauch, Alonso, & Goñi, 2013).

properties

IUPAC Name

(4-methyl-7-prop-1-en-2-ylazulen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10(2)12-5-4-11(3)14-7-6-13(9-16)15(14)8-12/h4-8,16H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELYVRHCROBZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150394
Record name Deterrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deterrol

CAS RN

113393-59-2
Record name 4-Methyl-7-(1-methylethenyl)-1-azulenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113393-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deterrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113393592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deterrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 101 °C
Record name Deterrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
H Anke, O Bergendorff, O Sterner - Food and chemical toxicology, 1989 - Elsevier
… The assays of the ester (I) and lactaroviolin (II) were carried out with quintuplicate plates but in the assay of deterrol (III) the plates were triplicated because of the limited amounts of this …
Number of citations: 148 www.sciencedirect.com
O Bergendorff, O Sterner - Phytochemistry, 1988 - Elsevier
… 7a we propose the name deterrol), and lactaroazulene (3). Delicial (6) and deterrol (7a) are … of violet and blue compounds [Iactaroviolin (1) and deterrol (7a)J, and their mixing with the …
Number of citations: 78 www.sciencedirect.com
M Stanković, V Mitić, V Stankov Jovanović… - Journal of Toxicology …, 2022 - Taylor & Francis
It is well-known that mushrooms of the genus Lactarius constitute a natural food resource providing health benefits as a nutritient. This genus contains 4 mushrooms identified as L. …
Number of citations: 3 www.tandfonline.com
JL Kane - 1994 - dspace.mit.edu
… , they unearthed another azulene, deterrol (4). These … l7 Two of these compounds, lactaroviolin and deterrol, may … L-1210 cells, and deterrol showed mild antibiotic properties against …
Number of citations: 0 dspace.mit.edu
ZY Zhou, JW Tan, JK Liu - Fitoterapia, 2011 - Elsevier
Two new polyols, 3-hydroxymethyl-2-methylenepentane-1,4-diol (1) and 1-methylcyclohexane-1,2,4-triol (2), and a new phenylpropanoid glycoside, eugenyl 4″-O-acetyl-β-rutinoside (…
Number of citations: 14 www.sciencedirect.com
M Thakur, R Sayeed - J Pure Appl Microbiol, 2014 - researchgate.net
Lactarius sanguifluus is a wild edible mushroom belonging to Russulaceae family and commonly known as ‘bloody milk cap’. It is one of the most valued mushrooms in the gastronomy …
Number of citations: 9 www.researchgate.net
S Tomasi, F Lohezic-Le Devehat… - Die Pharmazie-An …, 2004 - ingentaconnect.com
… In addition, the cytotoxic activities of lactaroviolin and deterrol (10 μg/ ml IC50 50 μg/ml) on ECA and L1210 cells found in L. vellereus (Anke et al. 1989b; Sterner 1995) are not high …
Number of citations: 73 www.ingentaconnect.com
M Téllez‐Téllez, G Díaz‐Godínez - Biomolecules from Natural …, 2022 - Wiley Online Library
… of purple (lactaroviolin), blue (deterrol) and yellow compounds (an alcohol, fatty acid esters and delicial), lactaroviolin and deterrol (sesquiterpenes) are slowly formed and accumulate …
Number of citations: 5 onlinelibrary.wiley.com
G Vidari, P Vita-Finzi - Studies in natural products chemistry, 1995 - Elsevier
… In addition, deterrol (4.7) exhibited moderate cytotoxicity towards Ehrlich ascitic tumor cells (… The Swedish authors pointed out that the greater toxicity of deterrol than of lactaroviolin was …
Number of citations: 43 www.sciencedirect.com
YMAW Lamers - 2003 - search.proquest.com
(+)-Aromadendrene (1) is a sesquiterpene present in the distillation tail of the oil of Eucalyptus globulus. This distillation tail is commercially available in large quantities at low price and …
Number of citations: 2 search.proquest.com

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